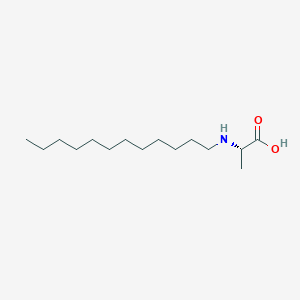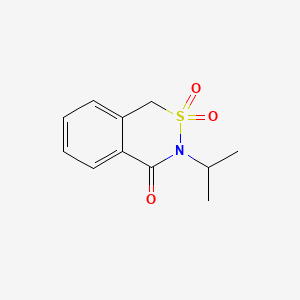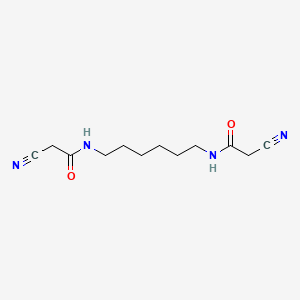
Acetamide, N,N'-1,6-hexanediylbis[2-cyano-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] is a chemical compound with a unique structure that includes two cyano groups attached to a hexanediyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production methods for Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] are similar to laboratory methods but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: The cyano groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] involves its interaction with specific molecular targets and pathways. The cyano groups can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N’‘’-1,6-Hexanediylbis(N’-cyanoguanidine): This compound has a similar hexanediyl backbone but with cyanoguanidine groups instead of cyanoacetamide groups.
N,N’-1,6-hexanediylbis(butanamide): This compound has butanamide groups instead of cyanoacetamide groups.
Uniqueness
Acetamide, N,N’-1,6-hexanediylbis[2-cyano-] is unique due to its specific structure, which includes two cyano groups attached to a hexanediyl backbone. This structure imparts unique chemical properties, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
26889-89-4 |
|---|---|
Fórmula molecular |
C12H18N4O2 |
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
2-cyano-N-[6-[(2-cyanoacetyl)amino]hexyl]acetamide |
InChI |
InChI=1S/C12H18N4O2/c13-7-5-11(17)15-9-3-1-2-4-10-16-12(18)6-8-14/h1-6,9-10H2,(H,15,17)(H,16,18) |
Clave InChI |
GITVEUZTMJWWKG-UHFFFAOYSA-N |
SMILES canónico |
C(CCCNC(=O)CC#N)CCNC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



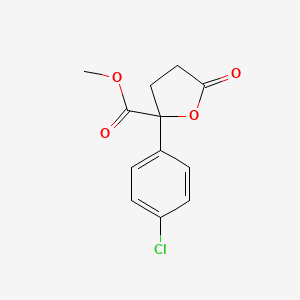




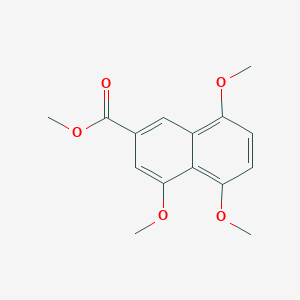


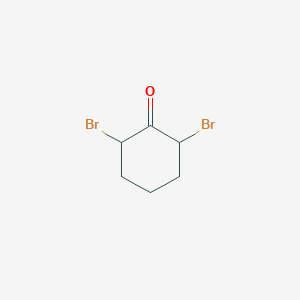
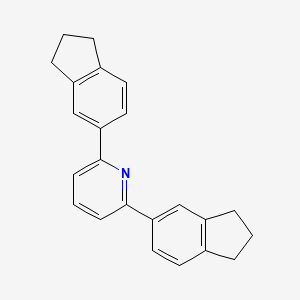
![Benzo[b]thiophene, 5-chloro-3-phenyl-](/img/structure/B14687322.png)
